molecular formula C17H18N6OS B11053259 6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053259
M. Wt: 354.4 g/mol
InChI Key: ZASPURQFWMGFMG-UHFFFAOYSA-N
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Description

3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of strong acids and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols

Scientific Research Applications

3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl and methoxyphenyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

6-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6OS/c1-10(2)15-19-20-17-23(15)21-16(25-17)14-9-18-22(11(14)3)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3

InChI Key

ZASPURQFWMGFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

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